-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride is an organic molecule not commonly found in nature. It belongs to a class of compounds known as aromatic amino acids, which possess both an amino group (NH2) and an aromatic ring (a six-membered carbon ring with alternating single and double bonds).
While the specific research applications of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride are not widely documented, aromatic amino acids in general play a variety of important roles in biological systems. Some areas of scientific research that utilize aromatic amino acids include:
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 225.24 g/mol. It is also known by various synonyms, including (S)-2-amino-3-(3,4-dimethoxyphenyl)-propionic acid and Levodopa Impurity 14. The compound typically appears as a white to off-white solid with a melting point range of 254-257 °C . This compound is a derivative of amino acids and features a propanoic acid backbone substituted with a 3,4-dimethoxyphenyl group.
These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds.
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride exhibits notable biological activities. It is structurally related to neurotransmitters and has been studied for its potential effects on neurological functions. Research indicates that it may influence dopamine pathways, making it relevant in studies related to Parkinson's disease and other neurological disorders. Additionally, it has shown potential antioxidant properties, which could contribute to neuroprotection .
The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride can be approached through several methods:
These methods highlight the versatility in synthesizing this compound for research and pharmaceutical applications.
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride finds applications in various fields:
Interaction studies involving 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride focus on its affinity for neurotransmitter receptors and enzymes. It has been assessed for its potential interactions with:
These studies are crucial for understanding the compound's pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-Amino-3-(3-methoxyphenyl)propanoic acid | 34841-09-3 | 0.96 | Contains one less methoxy group |
3-Amino-3-(4-methoxyphenyl)propanoic acid | 5678-45-5 | 0.94 | Substituted at the para position |
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride | 1269634-11-8 | 0.89 | Ester derivative |
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride | 464931-62-2 | 0.88 | Features a different aromatic system |
(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | 845909-40-2 | 0.87 | Hydroxy substitution instead of methoxy |
The unique aspect of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride lies in its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to its analogs.